molecular formula C12H12N2O2S B1490245 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2097971-30-5

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1490245
CAS No.: 2097971-30-5
M. Wt: 248.3 g/mol
InChI Key: GOZPQKOKPUVXND-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups: a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring attached to a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered ring with one sulfur atom . Pyrazole is a five-membered ring containing two nitrogen atoms. The cyclopropylmethyl group contains a three-membered cyclopropane ring attached to a methyl group .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, organoboron compounds like boronic esters are stable, readily prepared, and environmentally benign .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis, characterization, and evaluation of antimicrobial activity of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, which include compounds with structural similarities to the specified chemical. These Schiff bases showed antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi, indicating their potential in antimicrobial applications (Hamed et al., 2020).

Antidepressant Activity

Another study synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. The study found that certain derivatives showed promising antidepressant effects, suggesting their potential use in the development of new antidepressant medications (Mathew et al., 2014).

Synthesis and Characterization

Research on the synthesis and characterization of pyrazole derivatives has contributed to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. For instance, the improved synthesis of 1H-pyrazole-4-carboxylic acid demonstrates advances in synthetic methodologies, increasing yields significantly (Dong, 2011).

Antitumor Agents

The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents were explored in another study. These compounds exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting the potential therapeutic applications of pyrazole-derived compounds in cancer treatment (Gomha et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, from medicinal chemistry to material science . Future research may focus on developing new synthetic methods and exploring new applications for these compounds .

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(16)10-6-14(5-8-1-2-8)13-11(10)9-3-4-17-7-9/h3-4,6-8H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZPQKOKPUVXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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